2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide
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Overview
Description
2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their high chemical stability, aromatic character, and ability to form hydrogen bonds .
Preparation Methods
The synthesis of 2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide typically involves the use of click chemistry, a popular method for creating 1,2,3-triazoles. This method involves the cycloaddition of azides and alkynes, often catalyzed by copper (CuAAC) or ruthenium (RuAAC) to selectively produce 1,4- or 1,5-disubstituted triazoles . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium azide or alkyl halides.
Scientific Research Applications
2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays due to its ability to form stable complexes with proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential anticancer and antifungal activities .
Comparison with Similar Compounds
2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide can be compared with other triazole-containing compounds such as:
Rufinamide: An anticonvulsant drug.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer drug.
Tazobactam: A β-lactam antibiotic.
These compounds share the triazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[3-[1-(2-cyclopentylethyl)triazol-4-yl]anilino]benzamide |
InChI |
InChI=1S/C22H25N5O/c23-22(28)19-10-3-4-11-20(19)24-18-9-5-8-17(14-18)21-15-27(26-25-21)13-12-16-6-1-2-7-16/h3-5,8-11,14-16,24H,1-2,6-7,12-13H2,(H2,23,28) |
InChI Key |
JVKHKNXEQDIDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=C(N=N2)C3=CC(=CC=C3)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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